Regioisomeric Purity as a Procurement Gate: 3-Ethyl-1-methyl vs. 1-Ethyl-3-methyl Isomer Identity
The 3-ethyl-1-methyl substitution pattern defines a unique regioisomer (CAS 738608-71-4) that is chromatographically and spectroscopically distinct from its 1-ethyl-3-methyl counterpart (CAS 401462-17-7). Although no peer‑reviewed head‑to‑head bioactivity comparison between these two isomers was identified in the accessed databases, their distinct CAS registrations and InChIKeys confirm they are non‑identical chemical entities. In procurement, the absence of this differentiation leads to supply of the wrong isomer, which, based on class‑level SAR, is expected to exhibit different target‑binding profiles . This evidence is tagged as Supporting evidence because it relies on structural uniqueness rather than a direct biological comparison.
| Evidence Dimension | Regioisomeric Identity (Structural Confirmation) |
|---|---|
| Target Compound Data | CAS 738608-71-4; InChIKey: PSFDQSOCUJVVGF-UHFFFAOYSA-N; 3-ethyl-1-methyl substitution |
| Comparator Or Baseline | CAS 401462-17-7; 1-ethyl-3-methyl substitution (positional isomer) |
| Quantified Difference | Different CAS numbers and InChIKeys; no quantitative bioactivity difference available from current search. |
| Conditions | Chemical structure comparison based on authoritative database entries . |
Why This Matters
Procurement of the correct regioisomer is essential to avoid introducing an uncontrolled variable into SAR studies, as even regioisomeric β-carbolines can display divergent pharmacology.
